molecular formula C19H18N2O B11498818 Benzamide, 3-methyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

Benzamide, 3-methyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

Cat. No.: B11498818
M. Wt: 290.4 g/mol
InChI Key: WDQJJRAKMLOIIM-UHFFFAOYSA-N
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Description

3-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to the presence of both the pyrrole ring and the methyl-substituted benzamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C19H18N2O/c1-15-5-4-6-17(13-15)19(22)20-14-16-7-9-18(10-8-16)21-11-2-3-12-21/h2-13H,14H2,1H3,(H,20,22)

InChI Key

WDQJJRAKMLOIIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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